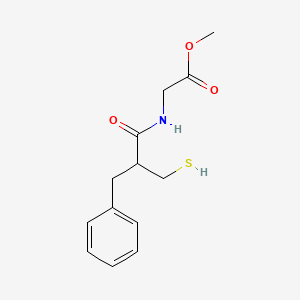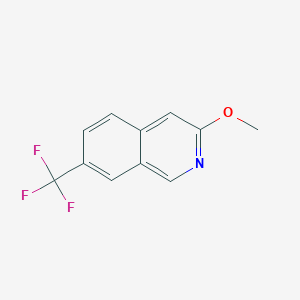
TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90 typically involves the reaction of methanamine with triethoxysilyl groups. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90 undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture or water, it hydrolyzes to form ethanol and other by-products.
Substitution Reactions: It can participate in substitution reactions where the triethoxysilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or moisture is the primary reagent for hydrolysis reactions.
Substitution Reactions: Various nucleophiles can be used to replace the triethoxysilyl groups under controlled conditions.
Major Products Formed:
Hydrolysis: Ethanol and other silanol-containing compounds.
Substitution Reactions: Depending on the nucleophile used, different substituted products are formed.
Wissenschaftliche Forschungsanwendungen
TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90 has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90 involves its ability to undergo hydrolysis and substitution reactions. The hydrolysis product, ethanol, can have various effects on biological systems, including potential narcotic effects at high concentrations . The compound’s ability to modify surfaces and interact with other molecules makes it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
TRIS(TRIMETHOXYSILYLMETHYL)AMINE: Similar structure but with methoxy groups instead of ethoxy groups.
TRIS(TRIISOPROPOXYSILYLMETHYL)AMINE: Similar structure but with isopropoxy groups instead of ethoxy groups.
Uniqueness: TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90 is unique due to its specific combination of triethoxysilyl groups, which provide distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1250435-76-7 |
|---|---|
Molekularformel |
C21H51NO9Si3 |
Molekulargewicht |
545.88744 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde](/img/structure/B1142691.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)
![1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)


